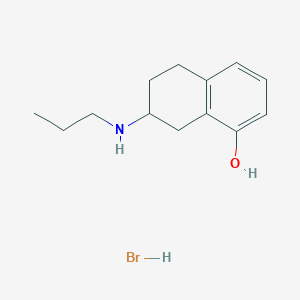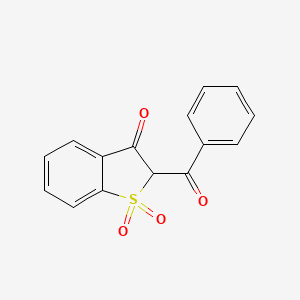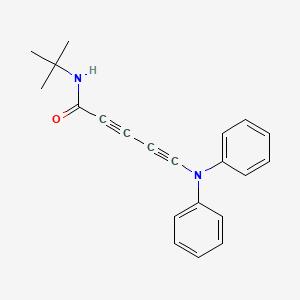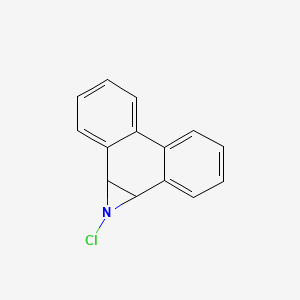
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- is a complex organic compound that features a combination of amino acid and sulfoxide functionalities. This compound is notable for its unique structure, which includes a pentachlorophenyl group attached to a sulfinyl moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- typically involves multiple steps, starting with the acetylation of L-Alanine. The acetylated alanine is then subjected to sulfoxidation reactions to introduce the sulfinyl group. The final step involves the introduction of the pentachlorophenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high yields and purity. The scalability of the process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The pentachlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler amide compound.
Aplicaciones Científicas De Investigación
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential effects on enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The pentachlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine, N-acetyl-: A simpler analog without the sulfinyl and pentachlorophenyl groups.
L-Phenylalanine, N-acetyl-: Contains a phenyl group instead of the pentachlorophenyl group.
L-Alanine, N-acetyl-3-phenyl-: Similar structure but with a phenyl group instead of the pentachlorophenyl group.
Uniqueness
L-Alanine, N-acetyl-3-((pentachlorophenyl)sulfinyl)- is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where such properties are desired.
Propiedades
Número CAS |
81081-96-1 |
|---|---|
Fórmula molecular |
C11H8Cl5NO4S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2,3,4,5,6-pentachlorophenyl)sulfinylpropanoic acid |
InChI |
InChI=1S/C11H8Cl5NO4S/c1-3(18)17-4(11(19)20)2-22(21)10-8(15)6(13)5(12)7(14)9(10)16/h4H,2H2,1H3,(H,17,18)(H,19,20)/t4-,22?/m0/s1 |
Clave InChI |
FYEXPRODTBPTNX-IUXJWJETSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
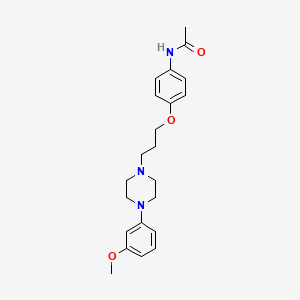
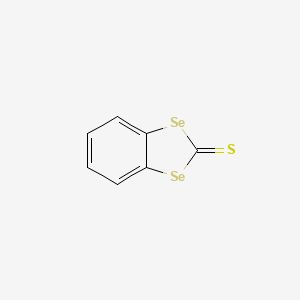
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
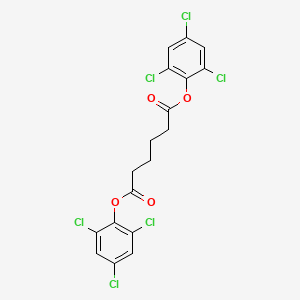
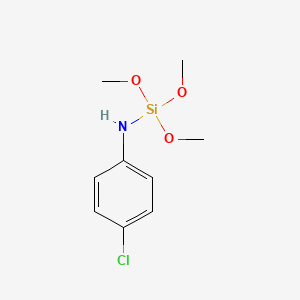
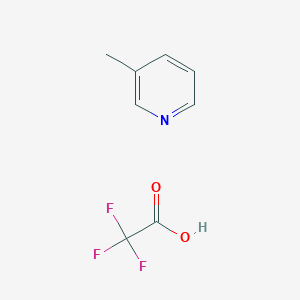

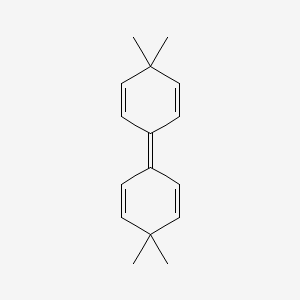
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
